6-(4,5-Dimethoxy-1H-imidazol-2-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4,5-Dimethoxy-1H-imidazol-2-yl)quinoline is a heterocyclic compound that features both imidazole and quinoline moieties. The presence of these two functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,5-Dimethoxy-1H-imidazol-2-yl)quinoline typically involves the formation of the imidazole ring followed by its attachment to the quinoline moiety. Common synthetic methods for imidazole include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . The quinoline moiety can be synthesized through methods such as the Skraup synthesis or the Friedländer synthesis .
Industrial Production Methods
Industrial production of this compound would likely involve scalable versions of the aforementioned synthetic routes, optimized for yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
6-(4,5-Dimethoxy-1H-imidazol-2-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: Both the imidazole and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the quinoline moiety can produce tetrahydroquinoline derivatives .
Scientific Research Applications
6-(4,5-Dimethoxy-1H-imidazol-2-yl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is being investigated for its potential therapeutic properties, including its use as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 6-(4,5-Dimethoxy-1H-imidazol-2-yl)quinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions, while the quinoline moiety can intercalate into DNA, affecting its function .
Comparison with Similar Compounds
Similar Compounds
6-(4,5-Diphenyl-1H-imidazol-2-yl)quinoline: Similar structure but with phenyl groups instead of methoxy groups.
8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline: Contains a benzimidazole moiety instead of an imidazole.
Uniqueness
6-(4,5-Dimethoxy-1H-imidazol-2-yl)quinoline is unique due to the presence of methoxy groups on the imidazole ring, which can influence its electronic properties and reactivity. This makes it a versatile compound for various applications in scientific research and industry .
Properties
CAS No. |
65591-49-3 |
---|---|
Molecular Formula |
C14H13N3O2 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
6-(4,5-dimethoxy-1H-imidazol-2-yl)quinoline |
InChI |
InChI=1S/C14H13N3O2/c1-18-13-14(19-2)17-12(16-13)10-5-6-11-9(8-10)4-3-7-15-11/h3-8H,1-2H3,(H,16,17) |
InChI Key |
YNJDBXCJLJVMOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C(N1)C2=CC3=C(C=C2)N=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.